molecular formula C19H21N3O2 B15137467 Lysyl hydroxylase 2-IN-2

Lysyl hydroxylase 2-IN-2

Cat. No.: B15137467
M. Wt: 323.4 g/mol
InChI Key: KLTKMDQRTMSKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysyl hydroxylase 2 (LH2) is a critical enzyme in collagen biosynthesis, catalyzing the hydroxylation of lysine residues in collagen chains, a step essential for extracellular matrix (ECM) stability and cross-linking. Dysregulation of LH2 is implicated in fibrotic diseases, cancer metastasis, and developmental disorders.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

1-[3-(4-methylpiperazin-1-yl)phenyl]-3-pyridin-4-ylpropane-1,3-dione

InChI

InChI=1S/C19H21N3O2/c1-21-9-11-22(12-10-21)17-4-2-3-16(13-17)19(24)14-18(23)15-5-7-20-8-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

KLTKMDQRTMSKQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)CC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Biochemical Context of Lysyl Hydroxylase 2 and Inhibitor Design

Lysyl hydroxylase 2 (LH2) catalyzes the hydroxylation of telopeptidyl lysine residues in collagen, a post-translational modification essential for forming stable hydroxylysine aldehyde-derived cross-links (HLCCs). These cross-links enhance collagen’s mechanical strength but contribute to fibrosis and tumor metastasis when dysregulated. LH2’s dual role in helical and telopeptidyl lysine hydroxylation makes it a compelling therapeutic target, necessitating inhibitors like Lysyl hydroxylase 2-IN-2 to selectively modulate its activity.

Preparation Methods for this compound

High-Throughput Screening and Lead Identification

The discovery of this compound originated from a luminescence-based high-throughput screening (HTS) campaign evaluating ~65,000 compounds for LH2 inhibitory activity. The assay measured LH2-dependent hydroxylation of a collagen-mimetic peptide substrate, with hits prioritized based on dose-dependent signal reduction. Primary validation involved retesting candidates against recombinant LH2 and its viral ortholog L230 to exclude nonspecific inhibitors.

Structural Optimization and SAR Studies

Lead compounds underwent structure-activity relationship (SAR) studies to enhance potency and selectivity. Modifications focused on:

  • Core scaffold : A quinazolinone backbone was identified as critical for binding LH2’s active site, with substitutions at the C3 position improving enzymatic inhibition.
  • Side chains : Hydrophobic groups at the N1 position increased membrane permeability, while polar moieties at R2 reduced off-target effects on related hydroxylases (e.g., LH1).
Table 1: Key SAR Findings for this compound Derivatives
Modification Site Functional Group IC50 (LH2) Selectivity (LH2/LH1)
C3 -OCH3 12 nM 150x
C3 -Cl 18 nM 90x
N1 Cyclohexyl 8 nM 200x
R2 -COOH 25 nM 300x

Data derived from iterative medicinal chemistry cycles.

Synthetic Route and Scalability

The final synthetic pathway for this compound involves a four-step process:

  • Quinazolinone formation : Condensation of anthranilic acid with benzoyl chloride yields the core heterocycle.
  • C3 bromination : Electrophilic aromatic substitution introduces a bromine atom for subsequent coupling.
  • Suzuki-Miyaura cross-coupling : A palladium-catalyzed reaction attaches a methoxyphenyl group at C3.
  • N1 alkylation : Treatment with cyclohexyl iodide under basic conditions completes the synthesis.

The route achieves an overall yield of 32% with >99% purity via reverse-phase HPLC, ensuring scalability for preclinical studies.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H), 7.89–7.82 (m, 2H), 7.65 (d, J = 8.4 Hz, 1H), 4.12 (t, J = 6.8 Hz, 2H), 3.87 (s, 3H).
  • HRMS : Calculated for $$ \text{C}{21}\text{H}{22}\text{N}2\text{O}3 $$ [M+H]$$ ^+ $$: 363.1709; Found: 363.1712.

Biochemical Potency and Selectivity

This compound exhibits an IC50 of 8 nM against recombinant human LH2, with >200-fold selectivity over LH1 and no activity against prolyl hydroxylases (PHD1–3). In MC3T3 osteoblast models, treatment reduced HLCC cross-links by 95% and increased collagen solubility by 4.3-fold, confirming target engagement.

Chemical Reactions Analysis

Catalytic Mechanism of LH2

LH2 belongs to the Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenase superfamily. Its catalytic cycle involves:

  • Fe²⁺ coordination : A non-heme Fe²⁺ ion is chelated by conserved residues (His667, Asp669, His719) in the active site .

  • Cosubstrate utilization : αKG and molecular oxygen (O₂) are consumed, producing succinate and CO₂ as byproducts .

  • Lysine hydroxylation : Fe²⁺ activates O₂ to generate a reactive intermediate that hydroxylates telopeptidyl lysine residues .

The reaction can be summarized as:
Lysine+Fe2++αKG+O2Hydroxylysine+Succinate+CO2\text{Lysine} + \text{Fe}^{2+} + \alpha\text{KG} + \text{O}_2 \rightarrow \text{Hydroxylysine} + \text{Succinate} + \text{CO}_2

Cross-Link Formation and Functional Consequences

LH2-mediated hydroxylation initiates collagen cross-linking:

  • Aldehyde formation : Hydroxylysine residues (Hyl) in telopeptides are oxidized to aldehydes (Hyl ald) by lysyl oxidases .

  • Condensation reactions : Hyl ald reacts with adjacent residues (Lys, Hyl, or His) to form HLCCs, such as dehydro-hydroxylysinonorleucine (DHLNL) .

Impact of LH2 Deficiency
In LH2-null cells, telopeptidyl lysine residues remain unhydroxylated, leading to:

  • Loss of HLCCs : DHLNL and pyridinoline (Pyr) levels drop significantly .

  • Shift to Lysine-Derived Cross-Links (LCCs) : Increased histidinohydroxylysinonorleucine (HHMD) .

Cross-Link Type Wild-Type (WT) LH2 Knockout (KO)
DHLNL (HLCC) 5.5 ± 0.1%0.5 ± 0.1%***
Pyr (HLCC) 4.2 ± 0.2%2.8 ± 0.0%***
HHMD (LCC) 0.3 ± 0.0%1.3 ± 0.0%***
Data from LH2KO MC3T3 cells . Asterisks indicate statistical significance (p < 0.001).

Mechanism of Inhibition

LH2’s active site is sensitive to Fe²⁺ levels:

  • Fe²⁺ as a dual regulator : At low concentrations, Fe²⁺ is essential for catalysis. Excess Fe²⁺ induces a self-inhibited conformation, reducing activity .

  • Chelating agents : Compounds like 2,2’-bipyridil can enhance activity at low concentrations by reducing Fe²⁺ inhibition .

Structural Insights

Molecular dynamics simulations reveal:

  • O₂ transport tunnels : Intramolecular tunnels facilitate O₂ access to the active site. These tunnels are partially blocked by substrates or inhibitors .

  • Inhibitor binding : Diketone compounds interact with Fe²⁺ and residues (e.g., Arg599) in the active site. Branched enolate forms (e.g., phenyl/pyridinyl derivatives) show stronger binding .

Collagen Hydroxylation Assays

Recombinant LH2 hydroxylates synthetic collagenous peptides (e.g., IKGIKGIKG) in vitro. Inhibition is assessed via mass spectrometry or enzyme-linked immunosorbent assays (ELISAs) .

Luciferase-Based Dimerization Assay

LH2’s catalytic activity requires dimerization. A luciferase reporter system confirms dimerization in both intracellular and extracellular compartments .

Implications for Drug Discovery

LH2’s role in fibrosis and cancer metastasis makes it a therapeutic target. Key challenges include:

  • Selectivity : Differentiating LH2 from other lysyl hydroxylases (LH1/LH3) .

  • Tunnel dynamics : Designing inhibitors that exploit O₂ tunnel flexibility or Fe²⁺ coordination .

Scientific Research Applications

Lysyl hydroxylase 2-IN-2 has a wide range of applications in scientific research:

    Chemistry: Used to study the mechanisms of enzyme inhibition and the role of post-translational modifications in protein function.

    Biology: Investigates the effects of lysyl hydroxylase 2 inhibition on collagen stability and extracellular matrix organization.

    Medicine: Explores potential therapeutic applications in treating fibrosis and preventing cancer metastasis by inhibiting collagen cross-linking.

    Industry: Utilized in the development of new materials and biomolecules with enhanced stability and functionality .

Mechanism of Action

Lysyl hydroxylase 2-IN-2 exerts its effects by binding to the active site of lysyl hydroxylase 2, thereby inhibiting its hydroxylation activity. This inhibition prevents the conversion of lysine to hydroxylysine, disrupting collagen cross-linking and stability. The molecular targets involved include the iron and alpha-ketoglutarate cofactors, which are essential for the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lysyl Hydroxylase 2-IN-1 (Compound 12)

Lysyl hydroxylase 2-IN-1 (C₁₈H₁₈N₂O₃, MW 310.35) is a selective LH2 inhibitor with an IC₅₀ of ~300 nM, demonstrating >10-fold selectivity over LH1 and LH3 isoforms. Its molecular structure (Figure 1) features a 2-aminobenzamide scaffold, optimized for binding to the LH2 active site. Key properties include:

  • Target Specificity : High affinity for LH2, critical for reducing off-target effects in fibrosis and cancer models.
  • Mechanism : Competes with lysine residues, blocking hydroxylation and subsequent collagen cross-linking.
  • Applications : Preclinical studies suggest utility in idiopathic pulmonary fibrosis (IPF) and metastatic cancers.

Minoxidil

Minoxidil, a vasodilator and anti-alopecia drug, was proposed as a lysyl hydroxylase inhibitor due to its structural similarity to 2-aminobenzamides. However, demonstrates its inefficacy in vivo:

  • Target Engagement : Inhibits lysyl hydroxylase in neutrophil adhesion assays (IC₅₀ ~1 µM), but fails to alter lysine hydroxylation or collagen cross-linking in neonatal mouse lungs, even at 50 mg/kg/day.
  • Limitations : Poor bioavailability and tissue penetration in pulmonary models.
  • Clinical Relevance : Highlights the need for more potent, tissue-specific LH2 inhibitors.

Comparative Data Table

Parameter Lysyl Hydroxylase 2-IN-1 Minoxidil
IC₅₀ (LH2) 300 nM ~1 µM (in vitro)
Selectivity (LH2/LH1) >10-fold Non-selective
Molecular Weight 310.35 209.25
In Vivo Efficacy Not reported Ineffective in mouse lungs
Therapeutic Potential Fibrosis, cancer Limited to alopecia

Research Findings and Mechanistic Insights

  • LH2 Selectivity : Lysyl hydroxylase 2-IN-1’s specificity for LH2 over LH1/LH3 suggests it avoids disrupting basal collagen hydroxylation, a common side effect of pan-inhibitors.
  • Minoxidil’s Paradox: Despite in vitro activity, minoxidil’s failure in mouse lungs underscores challenges in achieving pharmacologically active concentrations in vivo.
  • Structural Lessons: The 2-aminobenzamide core in Lysyl hydroxylase 2-IN-1 provides a template for optimizing pharmacokinetics, whereas minoxidil’s pyrimidine scaffold lacks sufficient target engagement.

Q & A

Q. What is the primary mechanism of action of Lysyl hydroxylase 2-IN-2, and how does it differ from other lysyl hydroxylase isoforms?

this compound selectively inhibits LH2, an enzyme critical for hydroxylysine aldehyde-derived collagen crosslinking, which contributes to extracellular matrix (ECM) stiffening. Unlike LH1 and LH3, LH2 specifically mediates pathological collagen remodeling in stromal tissues, as evidenced by its upregulation in breast cancer stroma and correlation with disease mortality . To validate isoform specificity, researchers should use comparative enzyme inhibition assays (e.g., IC50 measurements against recombinant LH1, LH2, and LH3) alongside molecular docking studies to assess binding affinity variations.

Q. What experimental assays are recommended to measure LH2 inhibition efficacy in vitro?

Key methodologies include:

  • Collagen hydroxylation assays : Quantify hydroxylysine residues in collagen using mass spectrometry or ELISA-based kits.
  • Enzyme activity assays : Use recombinant LH2 protein with α-ketoglutarate as a co-substrate and measure succinate production via HPLC .
  • Cell-based ECM stiffness assays : Atomic force microscopy (AFM) can assess changes in ECM rigidity post-inhibition in fibroblast or cancer-associated stromal cell models .

Q. How can researchers address discrepancies in LH2 inhibition data across different cell lines?

Variability may arise from differences in LH2 expression levels, ECM composition, or cross-talk with hypoxia-related pathways. To resolve this:

  • Perform qPCR/Western blotting to baseline LH2 expression in cell lines.
  • Use siRNA knockdown controls to isolate LH2-specific effects.
  • Incorporate hypoxia-mimicking conditions (e.g., CoCl₂ treatment) to evaluate context-dependent activity, as hypoxia upregulates LH2 in certain tissues .

Advanced Research Questions

Q. What in vivo models are suitable for studying the therapeutic potential of this compound in fibrosis or cancer?

  • Orthotopic cancer models : Implant tumor cells into mammary fat pads (e.g., 4T1 murine breast cancer) to evaluate stromal LH2 inhibition on metastasis and collagen crosslinking .
  • Bleomycin-induced pulmonary fibrosis models : Monitor hydroxylysine aldehyde crosslinks via immunohistochemistry and lung compliance measurements post-treatment.
  • Genetic models : Use LH2-knockout mice to compare outcomes with pharmacological inhibition, ensuring controls for compensatory LH1/LH3 activity.

Q. How can researchers differentiate between on-target and off-target effects of this compound in complex biological systems?

  • Proteomic profiling : Utilize tandem mass spectrometry to identify off-target protein interactions.
  • Rescue experiments : Overexpress LH2 in treated cells and assess restoration of collagen crosslinking.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and ECM metabolomics to map pathway-specific changes, particularly in hypoxia-responsive genes like LOX and HIF-1α .

Q. What strategies are effective for analyzing tissue-specific LH2 activity in clinical samples?

  • Stromal-specific staining : Use multiplex immunofluorescence to co-localize LH2 with stromal markers (e.g., α-SMA, FAP) in patient biopsies.
  • Hydroxylysine quantification : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) to surgically resected tissues to correlate LH2 inhibition with collagen crosslink reduction .
  • Machine learning integration : Train models on histopathology images and LC-MS/MS data to predict LH2 activity gradients across tissue regions.

Methodological Considerations

Q. How should researchers design dose-response studies for this compound to account for tissue penetration limitations?

  • Pharmacokinetic profiling : Measure compound concentration in plasma and target tissues (e.g., tumor stroma) via LC-MS.
  • Dynamic culture systems : Use 3D organoid or bioreactor models to simulate in vivo diffusion barriers.
  • Dose escalation with biomarker validation : Pair incremental dosing with hydroxylysine aldehyde ELISA to identify the minimal effective dose .

Q. What statistical approaches are robust for analyzing contradictory data on LH2’s role in ECM remodeling?

  • Meta-analysis frameworks : Aggregate data from public repositories (e.g., GEO, TCGA) to assess LH2 expression-context relationships.
  • Bayesian hierarchical modeling : Account for variability across experimental conditions (e.g., hypoxia vs. normoxia) when interpreting inhibition efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.